1-Phenyl-1H-benzoimidazole

Catalog No.
S752872
CAS No.
2622-60-8
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1H-benzoimidazole

CAS Number

2622-60-8

Product Name

1-Phenyl-1H-benzoimidazole

IUPAC Name

1-phenylbenzimidazole

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H

InChI Key

XNCMQRWVMWLODV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32

Potential Medicinal Applications:

PhBI has been explored for its potential medicinal properties. Studies have investigated its activity against various pathogens, including bacteria, fungi, and parasites []. Some research suggests it may possess anti-inflammatory and anticancer properties, although more research is needed to confirm these effects [, ].

1-Phenyl-1H-benzoimidazole is a heterocyclic organic compound characterized by a fused structure of benzene and imidazole rings. This compound features a phenyl group attached to the nitrogen atom of the imidazole ring, which contributes to its unique chemical properties. The benzimidazole framework is significant in medicinal chemistry due to its ability to interact with biological targets, making it a valuable scaffold in drug design.

Typical of benzimidazole derivatives:

  • Protonation: The imidazole nitrogen can be protonated under acidic conditions, forming a positively charged species.
  • Alkylation: The nitrogen atom can be alkylated, allowing for the introduction of various substituents that can alter biological activity.
  • Reactivity with Electrophiles: The electron-rich nature of the imidazole ring enables it to react with electrophiles, leading to diverse derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

1-Phenyl-1H-benzoimidazole exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of benzimidazoles possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics and antifungal agents .
  • Antiproliferative Effects: Research indicates that 1-phenyl-1H-benzoimidazole derivatives can inhibit cell proliferation, suggesting potential applications in cancer therapy .
  • Corrosion Inhibition: This compound has been investigated for its effectiveness in inhibiting copper corrosion in acidic environments, demonstrating its utility in materials science .

The synthesis of 1-Phenyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with carbonyl compounds such as aldehydes. Common methods include:

  • Condensation Reaction:
    • Reacting o-phenylenediamine with benzaldehyde in the presence of ammonium salts as catalysts (e.g., ammonium chloride) yields high product yields under solvent-free conditions or using chloroform as a solvent .
  • Oxidative Cyclization:
    • Utilizing oxidants like oxone in wet dimethylformamide facilitates rapid formation of benzimidazoles from o-phenylenediamines and aldehydes .
  • Multicomponent Reactions:
    • Recent advancements have introduced one-pot procedures that allow for the simultaneous reaction of multiple reactants to generate diverse benzimidazole derivatives efficiently .

The applications of 1-Phenyl-1H-benzoimidazole and its derivatives are extensive:

  • Pharmaceuticals: They are integral components in developing various drugs, including antifungal agents and anticancer therapies.
  • Agricultural Chemicals: Benzimidazole derivatives are used as fungicides in agriculture due to their ability to inhibit fungal growth.
  • Material Science: Their corrosion-inhibiting properties make them suitable for use in protective coatings and materials.

Interaction studies involving 1-Phenyl-1H-benzoimidazole often focus on its binding affinity with biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins involved in cellular processes reveal insights into its mechanism of action as an antiproliferative agent.
  • Enzyme Inhibition: Studies have demonstrated that certain benzimidazoles can inhibit enzymes critical for microbial survival, highlighting their potential as antimicrobial agents.

Several compounds share structural similarities with 1-Phenyl-1H-benzoimidazole. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Properties
BenzimidazoleHeterocyclicAnthelmintic and antifungal properties
2-MethylbenzimidazoleMethyl-substitutedEnhanced lipophilicity; used in pharmaceuticals
5-Bromo-1H-benzimidazoleHalogenatedIncreased antibacterial activity
1-HydroxybenzimidazoleHydroxy-substitutedExhibits antioxidant properties

Uniqueness of 1-Phenyl-1H-benzoimidazole:
The presence of the phenyl group enhances its lipophilicity and biological activity compared to other benzimidazoles. This modification allows for improved interaction with biological targets, making it a promising candidate for drug development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

194.084398327 g/mol

Monoisotopic Mass

194.084398327 g/mol

Heavy Atom Count

15

Wikipedia

1-Phenylbenzimidazole

Dates

Modify: 2023-08-15

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